molecular formula C6H4ClF3N2O B7934184 2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7934184
M. Wt: 212.56 g/mol
InChI Key: NWBRQKOURFWXPA-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyrimidinone core. One common method involves the reaction of a suitable pyrimidinone precursor with chloromethylating and trifluoromethylating agents under controlled conditions. Specific reagents and catalysts, such as Umemoto’s reagents, are often employed to achieve efficient trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted pyrimidinones, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate biological pathways and affect the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one is unique due to its specific combination of functional groups and the pyrimidinone core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-2-4-11-3(6(8,9)10)1-5(13)12-4/h1H,2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRQKOURFWXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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